molecular formula C11H22N2O3 B13654708 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate CAS No. 96928-99-3

1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate

Cat. No.: B13654708
CAS No.: 96928-99-3
M. Wt: 230.30 g/mol
InChI Key: LJPDJTPZNJKXPW-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate: is a chemical compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is part of the carbamate family, which are esters of carbamic acid. The tert-butyl group in this compound provides stability and ease of removal under acidic conditions, making it a popular choice for protecting amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or acetonitrile at room temperature . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate is widely used as a protecting group for amines during peptide synthesis. It allows for selective reactions on other functional groups without interference from the amino group .

Biology and Medicine: This compound is used in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its stability and ease of removal make it ideal for protecting amino groups during multi-step synthesis .

Industry: In the chemical industry, it is used in the production of agrochemicals and other fine chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate involves the protection of amino groups by forming a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted side reactions. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPDJTPZNJKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178089
Record name 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96928-99-3
Record name 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96928-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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